molecular formula C29H29N3O B4880081 1-(3,5-Dimethyl-pyrazol-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol

1-(3,5-Dimethyl-pyrazol-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol

Cat. No.: B4880081
M. Wt: 435.6 g/mol
InChI Key: DTXAUTBQXCAHFI-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-pyrazol-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol is a heterocyclic organic compound featuring a propan-2-ol backbone linked to two distinct aromatic systems: a 3,5-dimethylpyrazole moiety and a 5-methyl-2,3-diphenylindole group. Its molecular formula is C30H31N3O, with a molecular weight of 449.59 g/mol . The compound’s structure combines a pyrazole ring (known for coordination chemistry and medicinal applications) with an indole system (a privileged scaffold in drug discovery due to its bioactivity).

Structural characterization of such compounds often employs X-ray crystallography, facilitated by software like SHELX for refinement and analysis .

Properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O/c1-20-14-15-27-26(16-20)28(23-10-6-4-7-11-23)29(24-12-8-5-9-13-24)31(27)18-25(33)19-32-22(3)17-21(2)30-32/h4-17,25,33H,18-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXAUTBQXCAHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CN5C(=CC(=N5)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-(5,7-Dimethyl-2,3-diphenyl-1H-indol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol (CAS: 345244-94-2)

  • Molecular Formula : C30H31N3O (identical to the target compound)
  • Key Differences: The indole ring in this analogue has 5,7-dimethyl substituents instead of a single 5-methyl group.

2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one

  • Molecular Formula: Not explicitly stated, but the presence of a triazinoindole core and a 4-bromophenyl group distinguishes it from the target compound.
  • Key Differences: The triazinoindole system introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity.

Tabulated Comparison

Property Target Compound CAS 345244-94-2 Triazinoindole Derivative
Core Structure Indole-pyrazole hybrid Indole-pyrazole hybrid (5,7-dimethyl) Triazinoindole-pyrazole hybrid
Substituents 5-methylindole, 3,5-dimethylpyrazole 5,7-dimethylindole, 3,5-dimethylpyrazole 4-bromophenyl, triazinoindole, ketone
Molecular Formula C30H31N3O C30H31N3O Likely C29H25BrN6O (estimated)
Molecular Weight (g/mol) 449.59 449.59 ~577.46 (estimated)
Key Functional Groups Propan-2-ol, diphenylindole Propan-2-ol, diphenylindole Bromophenyl, triazinoindole, ketone
Potential Applications Not reported; likely bioactive scaffold Not reported; structural analogue Anticancer/antiviral (inferred from triazinoindole bioactivity)

Research Findings and Implications

Steric and Electronic Effects :

  • The diphenylindole moiety in the target compound and its CAS 345244-94-2 analogue contributes to π-π stacking interactions, which are critical in protein binding or crystal packing .
  • The 5-methyl vs. 5,7-dimethyl substitution on the indole ring may modulate steric bulk, influencing conformational flexibility .

Bromine’s electronegativity could enhance interactions with biomolecular targets like kinases or DNA .

Solubility and Bioavailability: The target compound’s propan-2-ol linker may improve solubility compared to the ketone-containing triazinoindole derivative. However, the diphenyl groups likely reduce aqueous solubility, necessitating formulation optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Dimethyl-pyrazol-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-(3,5-Dimethyl-pyrazol-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol

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